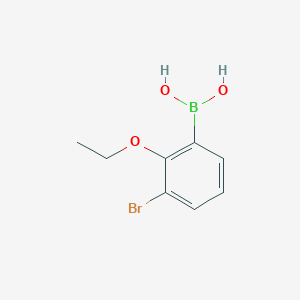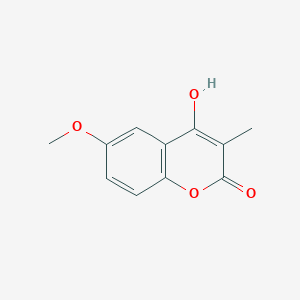
4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one
Overview
Description
4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one is a naturally occurring compound belonging to the class of organic compounds known as benzopyrans. Benzopyrans are characterized by their fused benzene and pyran rings, and this particular compound is notable for its hydroxyl and methoxy functional groups, as well as a methyl group on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors. One common method involves the cyclization of 4-hydroxy-6-methoxy-3-methylbenzene-1,2-diol with a suitable cyclizing agent under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove oxygen atoms, resulting in different structural isomers.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and strong bases (NaOH, KOH) are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound-3-one (a ketone derivative).
Reduction: Formation of this compound-2H-1-Benzopyran-2-one (a reduced derivative).
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of certain diseases and conditions.
Industry: The compound is used in the development of new materials and products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals, thereby reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one is similar to other benzopyran derivatives, such as:
Coumarin: A well-known benzopyran derivative with various biological activities.
Chromone: Another benzopyran derivative with antioxidant properties.
Flavonoids: A class of compounds that includes many benzopyran derivatives with diverse biological activities.
Uniqueness: What sets this compound apart from these compounds is its specific combination of functional groups, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
4-hydroxy-6-methoxy-3-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-6-10(12)8-5-7(14-2)3-4-9(8)15-11(6)13/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARPRSOABLQBSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)OC)OC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716330 | |
| Record name | 4-Hydroxy-6-methoxy-3-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22053-42-5 | |
| Record name | 4-Hydroxy-6-methoxy-3-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


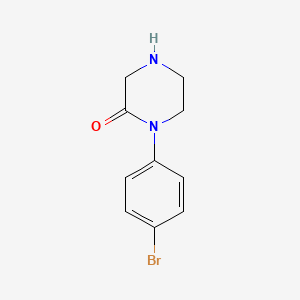

![5-Chloro-7-[(dimethylamino)methyl]quinolin-8-ol](/img/structure/B1505882.png)
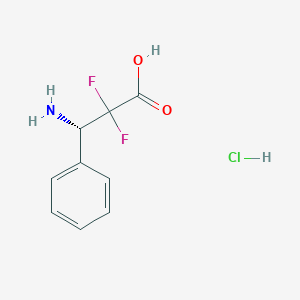
![Ethyl 6-bromo-2-phenylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1505893.png)
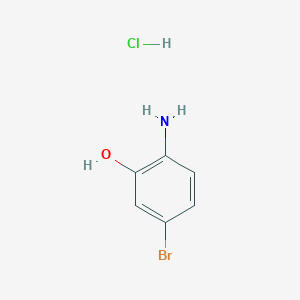
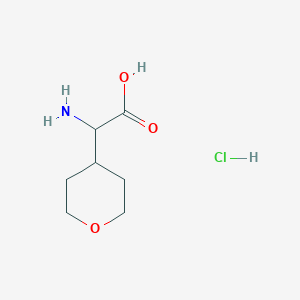
![3-[4-(Dimethylamino)phenyl]-1,2-oxazol-5-amine](/img/structure/B1505897.png)
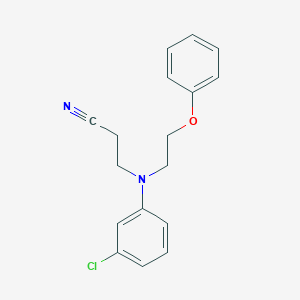

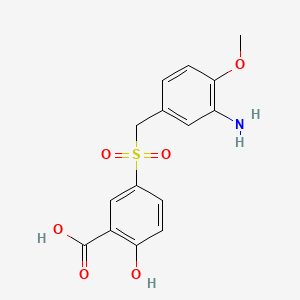

![4-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]Benzaldehyde](/img/structure/B1505907.png)
